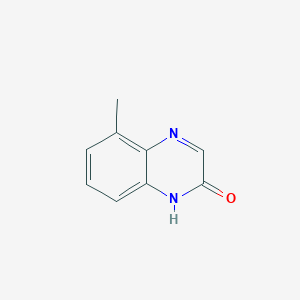

5-Methylquinoxalin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)10-5-8(12)11-7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAZSONOFASSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)C=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylquinoxalin 2 Ol and Its Analogs

Classical and Contemporary Approaches to Quinoxalin-2-one Ring Formation

The quinoxalin-2-one framework is a cornerstone of many biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Condensation Reactions Involving ortho-Phenylenediamines

The most traditional and widely employed method for synthesizing quinoxalin-2-ones is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound or its equivalent. sapub.orgnih.govencyclopedia.pub For the synthesis of 5-methylquinoxalin-2-ol, this involves the reaction of 3-methyl-1,2-phenylenediamine with a suitable α-keto acid or ester, such as glyoxylic acid.

This reaction is typically carried out under acidic or basic conditions and can be facilitated by heating. sapub.org The initial step involves the formation of a Schiff base between one of the amino groups of the diamine and a carbonyl group of the α-keto acid, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalin-2-one ring.

Various reagents and conditions have been explored to optimize this condensation. For instance, reactions can be performed in solvents like ethanol (B145695) or acetic acid, sometimes with the addition of a catalytic amount of a strong acid. sapub.org Microwave irradiation has also been utilized to accelerate the reaction, often leading to higher yields and shorter reaction times. sapub.org

| Reactants | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine (B120857), α-ketoacids | Enzymatic catalysis or microwave irradiation | Quinoxalinone derivatives | sapub.org |

| o-phenylenediamine, 1,2-dicarbonyl derivatives | Propan-1-ol, catalytic HCl or p-toluenesulfonic acid | Quinoxalin-2-ones derivatives | sapub.org |

| o-phenylenediamine, 1,2-dicarbonyl compounds | Iodine, microwave irradiation | Quinoxaline (B1680401) derivatives | sapub.org |

Intramolecular Cyclization Protocols for Quinoxalin-2-ol Scaffolds

An alternative to the direct condensation approach is the intramolecular cyclization of suitably substituted precursors. One such strategy involves the reductive cyclization of 2,4-dinitro-1,5-disubstituted benzene (B151609) derivatives. nih.govresearchgate.net In this method, a starting material like 1,5-difluoro-2,4-dinitrobenzene (B51812) can be reacted with amines, and the resulting dinitro compound is then reductively cyclized to form the quinoxalin-2-ol ring system. nih.gov This method offers a high degree of flexibility in introducing substituents onto the benzene ring.

Another approach involves the thermal decarbonylation of five-membered 2,3-dioxoheterocycles that contain a quinoxaline fragment, which generates acyl(quinoxalin-2-yl)ketenes that can undergo intramolecular cyclization. nih.gov

Mechanistic Considerations in Quinoxalin-2-one Synthesis

The formation of the quinoxalin-2-one ring via the condensation of ortho-phenylenediamines and α-keto acids is believed to proceed through a well-defined mechanism. The reaction initiates with the nucleophilic attack of one of the amino groups of the diamine on the keto-carbonyl group of the α-keto acid, forming a tetrahedral intermediate. This intermediate then dehydrates to form a Schiff base (imine). Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the ester or carboxylic acid carbonyl group. Finally, elimination of water or an alcohol molecule leads to the formation of the stable, aromatic quinoxalin-2-one ring. The reaction is often acid-catalyzed, as protonation of the carbonyl groups increases their electrophilicity and facilitates the nucleophilic attack by the amino groups.

Modern Innovations in this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient, environmentally friendly, and versatile methods for the preparation of quinoxalin-2-ones.

Green Chemistry Principles in Quinoxaline Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop sustainable synthetic routes to quinoxalines. ijirt.orgekb.egbenthamdirect.com These methods aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. ijirt.orgekb.eg

Key green approaches include:

Use of Green Solvents: Water and ionic liquids have been explored as environmentally benign alternatives to traditional organic solvents. ijirt.org

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product isolation. ekb.eg

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions and reduce energy consumption. ijirt.orgbenthamdirect.com

For example, the condensation of o-phenylenediamines with α-dicarbonyl compounds has been successfully carried out in water, often with the aid of a catalyst, leading to high yields of quinoxaline derivatives. mdpi.com

Catalytic Systems for Enhanced Reaction Efficiency

A wide array of catalytic systems has been developed to improve the efficiency and selectivity of quinoxalin-2-one synthesis. These include both homogeneous and heterogeneous catalysts.

Notable catalytic systems include:

Lewis and Brønsted Acids: These catalysts are commonly used to activate the carbonyl group in condensation reactions. Examples include cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and various metal triflates. encyclopedia.pubchim.it

Heterogeneous Catalysts: Solid-supported catalysts, such as silica (B1680970) gel-supported acids and zeolites, offer advantages in terms of easy separation and reusability. chim.itlongdom.org For instance, zirconium tungstate (B81510) has been used to promote the condensation of o-phenylenediamine with phenacyl bromides. longdom.org

Photocatalysts: Visible-light-induced reactions have emerged as a powerful tool for C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various substituents at the C3 position under mild conditions. nih.govacs.org Graphite carbon nitride (g-C3N4) has been utilized as a metal-free, recyclable photocatalyst for such transformations. nih.gov

| Catalyst | Reaction Type | Advantages | Reference |

| L-arabinose | Condensation | Eco-friendly, sustainable | tandfonline.com |

| β-Cyclodextrin | Condensation | Biomimetic, neutral aqueous conditions, reusable | mdpi.com |

| Iron Complexes | Transfer Hydrogenative Condensation | Use of non-precious metal, water as sole byproduct | nih.gov |

| Zirconium Tungstate (5% WO3/ZrO2) | Condensation | Efficient, catalytic amount | longdom.org |

| Graphite Carbon Nitride (g-C3N4) | Photocatalytic C-H Functionalization | Metal-free, heterogeneous, recyclable | nih.gov |

One-Pot and Microwave-Assisted Methodologies

Modern synthetic chemistry increasingly favors methodologies that are both efficient and environmentally conscious. For the synthesis of quinoxalin-2-ol derivatives, one-pot and microwave-assisted procedures have emerged as powerful strategies, significantly reducing reaction times, improving yields, and simplifying purification processes. semanticscholar.orgudayton.edu

One-Pot Syntheses: One-pot reactions, which involve the sequential transformation of substrates through multiple reaction steps in a single reactor, offer high atom and step economy. mdpi.com An iron-catalyzed one-pot synthesis of quinoxalines has been developed via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govrsc.org In this process, an iron complex catalyzes both the oxidation of the alcohol and the reduction of the nitroarene, generating the 1,2-dicarbonyl and 1,2-diaminobenzene intermediates in situ. nih.govrsc.org These intermediates then undergo condensation to form the quinoxaline ring system. nih.govrsc.org A key advantage of this method is the elimination of the need for external redox agents or bases, with water being the only byproduct. nih.govrsc.org Another approach involves a tandem oxidation-condensation procedure where α-haloketones react with aromatic 1,2-diamines in the presence of DMSO, which acts as the oxidant to form the dicarbonyl intermediate. researchgate.net

Microwave-Assisted Syntheses: Microwave irradiation has been demonstrated to dramatically accelerate the synthesis of quinoxalin-2-one derivatives. uit.nonih.gov This technique can reduce reaction times from hours or days to mere minutes. semanticscholar.orguit.no For instance, a rapid, metal-free synthesis of substituted quinoxalin-2-ones has been achieved through the carbene-mediated reaction between aryldiazo esters and 1,2-diamines under microwave irradiation, with reaction times as short as six minutes. uit.no Another solvent-free microwave-assisted methodology offers high yields in just five minutes at 160°C. udayton.edu These methods are not only fast but also align with the principles of green chemistry by often eliminating the need for harmful solvents. udayton.edu

The following table summarizes representative examples of these modern synthetic approaches.

| Starting Materials | Method | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| Aryldiazo esters and 1,2-diamines | Microwave-assisted | Metal-free, DBU | Quinoxalin-2-ones | 6 min | 14-80% | uit.no |

| 4-Arylidene-2-phenyloxazol-5-ones and ortho-diamines | Microwave-assisted | Solvent-dependent | 3-Benzylquinoxalin-2(1H)-ones | Short | Good to excellent | nih.gov |

| 2-Nitroanilines and vicinal diols | One-pot | Iron complex, Trimethylamine N-oxide | Quinoxalines | Not specified | 49-98% | nih.govrsc.org |

| Dichloroquinoxaline and nucleophiles | Microwave-assisted | Triethylamine, 160°C | Substituted quinoxalines | 5 min | High | udayton.edu |

Post-Synthetic Derivatization Strategies for this compound

Once the core this compound nucleus is synthesized, its structure can be extensively modified to create a diverse library of analogs. These post-synthetic derivatization strategies are crucial for exploring the chemical space around the scaffold and for fine-tuning its properties. The primary sites for modification include the peripheral positions of the bicyclic ring system (notably the C3 position), the nitrogen atoms, and any existing side chains.

Functionalization at Peripheral Positions of the Quinoxalin-2-ol Nucleus

The direct functionalization of C–H bonds on the quinoxalin-2-ol core, particularly at the C3 position, is a highly cost-effective and atom-economical strategy for introducing molecular diversity. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions.

A wide array of functional groups can be introduced at the C3 position through various chemical transformations:

Alkylation: Selective alkylation can be achieved using hydrocarbons, alkyl iodides, or alkylborates as coupling partners. rsc.orgchim.it Methods include transition-metal-free dehydrogenative coupling, photoredox catalysis, and photocatalyst-free approaches using photoexcited substrates. rsc.orgchim.itorganic-chemistry.org

Arylation: Direct C-H arylation provides a route to 3-arylquinoxalin-2-ones, often utilizing photocatalysis to proceed under mild conditions. organic-chemistry.org

Acylation, Amination, and Alkoxylation: The C3 position can be functionalized with acyl, amino, and alkoxy groups through oxidative coupling reactions, often promoted by reagents like Selectfluor under metal-free conditions. organic-chemistry.orgrsc.org

Trifluoromethylation: The introduction of trifluoromethyl groups, which are important in medicinal chemistry, can be accomplished using reagents like sodium triflinate or via photoredox catalysis. nih.govorganic-chemistry.org

The table below details several C-H functionalization reactions of the quinoxalin-2-ol scaffold.

| Reaction Type | Reagents/Catalyst | Position | Key Features | Reference |

| Alkylation | Hydrocarbons, DTBP | C3 | Transition metal-free, C(sp²)-H/C(sp³)-H cross-coupling | rsc.org |

| Hydroxyalkylation | Alcohols, Copper-catalyst, TBDP | C3 | Oxidative coupling to form α-hydroxyalkyl side chains | chim.it |

| Arylation | Arylating agents, Photocatalyst | C3 | Mild reaction conditions, eco-friendly solvents | organic-chemistry.org |

| Amination | Aliphatic amines, visible light | C3 | Cross-dehydrogenative coupling (CDC)-amination | organic-chemistry.org |

| Alkoxylation | Alcohols, PhI(OTFA)₂ | C3 | Catalyst-free cross-dehydrogenative coupling | organic-chemistry.org |

| Trifluoroalkylation | CF₃SO₂Na, visible light | C3 | Three-component reaction with alkenes | nih.gov |

Formation of Heterocyclic Fused Systems from Quinoxalin-2-ol Precursors

The quinoxalin-2-ol scaffold serves as a versatile precursor for the construction of more complex, polycyclic heterocyclic systems. By introducing appropriate functional groups onto the quinoxalin-2-ol core, intramolecular cyclization reactions can be initiated to form fused rings. Alternatively, the inherent reactivity of the quinoxaline structure can be harnessed in cycloaddition or condensation reactions.

Several types of fused systems have been synthesized from quinoxaline derivatives:

Triazoloquinoxalines: These tricyclic systems can be prepared from intermediates like 3-hydrazinylquinoxalin-2-ol. nih.gov The mdpi.comrsc.orgnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core, for example, is a relevant structural template in biologically active compounds. nih.gov

Pyrazoloquinoxalines: Intramolecular cyclization of precursors such as 2-quinoxaline-2-carboxaldehyde hydrazones can yield pyrazolo[3,4-b]quinoxalines. rsc.org

Indoloquinoxalines: Condensation of 1,2-diaminobenzene with intermediates like 1-(2-bromoethyl)-indole-2,3-dione leads to the formation of the indolo[2,3-b]quinoxaline system. nih.gov

Spiro-heterocycles: 1,3-dipolar cycloaddition reactions using quinoxaline-2-thione derivatives can produce spiro[thiadiazoline-quinoxaline] compounds. nih.gov

Pyridoquinoxalines: These fused systems have also been prepared and studied for their photoinduced properties. nih.gov

| Precursor Type | Reaction | Fused System Formed | Reference |

| 3-Hydrazinylquinoxalin-2-ol | Cyclization | Triazoloquinoxaline | |

| 2-Quinoxaline-2-carboxaldehyde hydrazones | Intramolecular cyclization | Pyrazolo[3,4-b]quinoxaline | rsc.org |

| 1-(2-Bromoethyl)-indole-2,3-dione and 1,2-diaminobenzene | Condensation | Indolo[2,3-b]quinoxaline | nih.gov |

| 3-Methylquinoxaline-2-thione | 1,3-Dipolar cycloaddition | Spiro[thiadiazoline-quinoxaline] | nih.gov |

| 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines | Cyclization | Pyrazolo[3,4-e] uit.nonih.govthiazepin-7(6H)-one | rsc.org |

Elaboration of Side Chains for Targeted Molecular Diversity

Further diversification of this compound analogs can be achieved by chemically modifying the functional groups previously introduced onto the heterocyclic core. This elaboration of side chains is a cornerstone of combinatorial chemistry and medicinal chemistry, allowing for the systematic optimization of molecular properties.

Common side-chain elaborations include:

Amide Formation: A carboxylic acid group on the quinoxaline scaffold can be activated (e.g., as an acid chloride) and reacted with a variety of amines to generate a library of amides. mdpi.com Similarly, an ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to an amide. nih.gov

Schiff Base Formation: An aldehyde functionality, such as in 4-(2-methylquinoxalin-3-yloxy)benzaldehyde, can be condensed with various primary amines to form a series of Schiff bases (imines). nih.gov

Urea (B33335) and Thiourea (B124793) Derivatives: Amine-substituted quinoxalines can react with isocyanates or isothiocyanates to yield urea and thiourea derivatives, respectively. mdpi.com

These transformations leverage well-established chemical reactions to build upon an existing functionalized core, enabling the rapid generation of a multitude of structurally related compounds for further investigation.

Reactivity and Chemical Transformations of 5 Methylquinoxalin 2 Ol and Its Derivatives

Oxidative and Reductive Manipulations of the Quinoxalin-2-ol Moiety

The quinoxalin-2-ol nucleus is amenable to both oxidation and reduction, allowing for the synthesis of a variety of related heterocyclic systems. The specific outcomes of these reactions are contingent on the reagents and conditions employed.

Reduction Reactions:

A significant reductive transformation of the quinoxalin-2-ol system involves the reduction of the pyrazinone ring. Treatment of quinoxalin-2-one derivatives with powerful reducing agents like lithium aluminum hydride (LiAlH4) can lead to the formation of 1,2,3,4-tetrahydroquinoxalines. nih.gov This process involves the reduction of both the amide carbonyl group and the imine-like double bond within the heterocyclic ring. For 5-Methylquinoxalin-2-ol, this reaction would yield 5-methyl-1,2,3,4-tetrahydroquinoxaline.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Lithium aluminum hydride (LiAlH4) | 5-Methyl-1,2,3,4-tetrahydroquinoxaline | Reduction |

Oxidative Reactions:

The quinoxalin-2-ol framework can undergo oxidative reactions, particularly at the C3 position. While direct oxidation of this compound is not extensively documented, studies on related quinoxalin-2(1H)-ones have shown that direct C-H hydroxylation at the C3 position can be achieved. mdpi.com This suggests that this compound could potentially be oxidized to 5-Methyl-3-hydroxyquinoxalin-2-ol under suitable conditions.

Furthermore, the benzene (B151609) ring of the this compound is susceptible to oxidation by strong oxidizing agents, a reaction that can be influenced by the activating effect of the methyl group. Studies on the oxidation of quinoxalin-2-one and its 3-methyl derivative by hydroxyl radicals have demonstrated the susceptibility of the quinoxaline (B1680401) core to oxidative attack. nih.gov

| Reactant | Reagent/Condition | Potential Product | Reaction Type |

| This compound | Oxidizing agents (e.g., hydroxyl radicals) | 5-Methyl-3-hydroxyquinoxalin-2-ol | Oxidation |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxalin-2-ol Framework

The electronic nature of the this compound ring system allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity being a key aspect of its reactivity.

Electrophilic Substitution:

A significant area of research for quinoxalin-2(1H)-ones is the direct C-H functionalization at the C3 position, which can be considered a form of electrophilic substitution on the heterocyclic ring. nih.gov This position is activated by the adjacent nitrogen atom and the carbonyl group.

Nucleophilic Substitution:

The quinoxalin-2-ol system is generally susceptible to nucleophilic attack, particularly at the C3 position of the pyrazinone ring, which is electron-deficient. nih.govrsc.org The presence of a suitable leaving group at this position would facilitate nucleophilic substitution. While this compound itself does not have a leaving group at C3, derivatives such as 3-halo-5-methylquinoxalin-2-ols would be expected to readily undergo substitution with various nucleophiles. Studies on related systems have shown that the methylsulfonyl group can also act as a leaving group in nucleophilic substitution reactions on the quinoxaline ring. byu.edu

| Position | Reaction Type | Reactivity | Influencing Factors |

| C3 | Electrophilic Substitution | Favorable | Activation by adjacent N and C=O |

| C6, C8 | Electrophilic Substitution | Favorable | Activating effect of the C5-methyl group |

| C3 (with leaving group) | Nucleophilic Substitution | Favorable | Electron-deficient nature of the pyrazinone ring |

Cycloaddition and Rearrangement Pathways Involving this compound Analogs

The quinoxalin-2-ol framework can participate in cycloaddition and rearrangement reactions, leading to the formation of more complex polycyclic structures.

Cycloaddition Reactions:

Derivatives of quinoxalin-2-one have been shown to undergo 1,3-dipolar cycloaddition reactions. nih.govmdpi.com For instance, the exocyclic double bond in certain quinoxalin-2-one derivatives can act as a dipolarophile. While specific examples involving this compound are not prevalent, it is conceivable that appropriately functionalized analogs could participate in such reactions.

Furthermore, a [4+2] cycloaddition reaction has been reported involving a ketene (B1206846) intermediate generated from a quinoxaline-containing pyrrole-2,3-dione. mdpi.com This highlights the potential of the quinoxaline moiety to be incorporated into dienophilic or dienic systems for cycloaddition reactions.

Rearrangement Reactions:

Acid-catalyzed rearrangements of quinoxalin-2-one derivatives have been documented. researchgate.net These rearrangements can lead to significant structural transformations of the heterocyclic core. The specific nature of the rearrangement is highly dependent on the substitution pattern of the quinoxalin-2-one and the reaction conditions. The presence of the 5-methyl group in this compound could influence the stability of intermediates and thus the pathway of such rearrangements.

| Reaction Type | Description | Potential for this compound Analogs |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. | Functionalized derivatives could act as dipolarophiles. |

| [4+2] Cycloaddition | Diels-Alder type reaction. | Can be part of a diene or dienophile system. |

| Acid-Catalyzed Rearrangement | Skeletal reorganization under acidic conditions. | The 5-methyl group may influence the reaction pathway. |

Biological Activities and Molecular Mechanisms of 5 Methylquinoxalin 2 Ol

General Antimicrobial Efficacy of the Quinoxaline (B1680401) Scaffold

While no specific data exists for 5-Methylquinoxalin-2-ol, the quinoxaline nucleus is a core component of many compounds designed and evaluated for antimicrobial properties.

Antibacterial and Antifungal Properties: Numerous studies have demonstrated that various quinoxaline derivatives possess potent antibacterial and antifungal activities. nih.govnih.govrsc.org For instance, different analogues have shown efficacy against both Gram-positive and Gram-negative bacteria, and some exhibit significant antifungal properties against various fungal strains. nih.govrsc.org

Antiviral Activities: The quinoxaline scaffold is also a subject of interest in the development of antiviral agents. nih.govnih.govrsc.org Researchers have synthesized and tested a range of quinoxaline-based molecules, identifying compounds with promising activity against several viruses. nih.gov

General Antitumoral and Anticancer Potential of the Quinoxaline Scaffold

The anticancer potential of the quinoxaline class of compounds is well-documented in scientific literature, although specific findings for this compound are absent.

Inhibition of Cellular Growth: Many novel quinoxaline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govscielo.br These studies often report the concentration-dependent inhibition of cancer cell proliferation in preclinical models. scielo.br

Molecular Targets in Oncology: The mechanisms behind the anticancer effects of some quinoxaline derivatives have been explored. These compounds have been found to interact with various molecular targets crucial for cancer cell survival and proliferation. For example, certain derivatives have been identified as inhibitors of key enzymes like Topoisomerase II and protein kinases, which can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Anti-inflammatory and Immunomodulatory Effects

There is currently a lack of specific research investigating the anti-inflammatory and immunomodulatory effects of this compound. While other quinoxaline derivatives have been studied for their potential to modulate inflammatory pathways, no such data is available for this specific compound. nih.govnih.gov

Neuropharmacological and Central Nervous System Activities

Specific studies on the neuropharmacological and central nervous system activities of this compound are not present in the current body of scientific literature. Research on other quinoxaline-containing molecules has indicated potential for CNS activity, but these findings are not specific to this compound. nih.gov

Other Noteworthy Pharmacological Profiles

Antimalarial and Antiprotozoal Investigations

No dedicated studies on the antimalarial or antiprotozoal efficacy of this compound have been found. The broader class of quinoxalines has been a subject of interest in antiprotozoal research, but specific data for this compound is absent. nih.govnih.gov

Antitubercular Research and Mycobacterial Inhibition

While various quinoxaline derivatives have been synthesized and evaluated for their antitubercular properties, there is no available research that specifically examines the activity of this compound against Mycobacterium tuberculosis or other mycobacteria. nih.govnih.gov

Potential in Disease Models (e.g., Animal Models of Infection or Ulcers)

Due to the absence of foundational in vitro studies on its biological activities, there is no research available on the application or efficacy of this compound in any animal models of infection or ulcers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methylquinoxalin 2 Ol Analogs

Elucidating the Influence of Substituents on Biological Potency

The biological activity of quinoxalin-2-ol derivatives can be finely tuned by the introduction of various substituents onto the core structure. The nature, position, and size of these substituents can dramatically alter the pharmacological profile of the parent compound.

The position of the methyl group on the quinoxalin-2-ol ring is a critical determinant of biological activity. While direct comparative studies on all positional isomers of methylquinoxalin-2-ol are limited, research on related methyl-substituted quinoxalinones provides valuable insights. For instance, a study on the ability of methyl-substituted 3,4-dihydro-1H-quinoxalin-2-ones to inhibit palmitate-induced lipid accumulation in HepG2 hepatocytes demonstrated a clear positional effect. acs.org

Notably, 8-methyl-3,4-dihydro-1H-quinoxalin-2-one (a reduced analog of 5-methylquinoxalin-2-ol) showed a significant decrease in lipid accumulation, comparable to other active dimethylated analogs. acs.org This suggests that methylation at the C5 (or C8 in the dihydro form) position can confer potent biological activity. In contrast, other monomethylated quinoxalines have been noted for their desirable odor profiles, such as coffee-like or cookie-like scents, indicating that the position of the methyl group can also drastically influence organoleptic properties. acs.org

General SAR principles for quinoxaline (B1680401) derivatives often highlight that electron-donating groups, such as a methyl group, can modulate activity, though the effect is highly dependent on the specific biological target. mdpi.com For example, in some anticancer quinoxaline series, the introduction of a methyl group was found to decrease activity compared to electron-withdrawing groups like chlorine. mdpi.com

| Compound | Methyl Group Position | Observed Effect | Reference |

|---|---|---|---|

| 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 8 (equivalent to 5 in quinoxalin-2-ol) | Marked decrease in palmitate-induced lipid accumulation | acs.org |

| Monomethyl-substituted quinoxalines (general) | Varies | Desirable odors (e.g., coffee-like, cookie-like) | acs.org |

| Methyl-substituted quinoxaline (anticancer screen) | Varies | Decreased activity compared to halogenated analogs | mdpi.com |

Beyond the methyl group, the pharmacological profiles of quinoxalin-2-ol derivatives are heavily influenced by a variety of substitution patterns on both the benzene (B151609) and pyrazinone rings. Structure-activity relationship studies have revealed key trends:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents is a pivotal factor. In many cases, electron-withdrawing groups like halogens (e.g., chlorine, fluorine) or nitro groups enhance biological activity, particularly in anticancer and antimicrobial applications. mdpi.comnih.gov For instance, the introduction of a chlorine atom can lead to higher anticancer potency than a methyl group. mdpi.com Conversely, electron-donating groups such as methoxy (B1213986) (OCH3) have also been shown to be essential for activity in certain anticancer derivatives. mdpi.com

Position of Substituents: The regiochemistry of substitution is crucial. For many biologically active quinoxalin-2-one derivatives, substitutions at the C6 and C7 positions of the benzene ring are particularly important for modulating activity. mdpi.com

Bulky Substituents: The introduction of bulky groups can have varied effects. In some instances, steric hindrance can be detrimental to binding at a receptor site. However, in other cases, bulky substituents can enhance selectivity or modulate the pharmacokinetic properties of the molecule.

| Substituent Type | General Effect on Biological Activity | Example Application | Reference |

|---|---|---|---|

| Electron-withdrawing (e.g., Cl, NO2) | Often enhances activity | Anticancer, Antimicrobial | mdpi.comnih.gov |

| Electron-donating (e.g., OCH3, CH3) | Can enhance or decrease activity depending on the target | Anticancer | mdpi.com |

| Halogens (e.g., F, Cl) | Generally increases potency | Anticancer, Antiviral | mdpi.comnih.gov |

| Amide/Ester groups at C3 | Beneficial for antiviral potency | Anti-HCV | nih.gov |

Conformational Analysis and Bioactive Conformations of Quinoxalin-2-ol Derivatives

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function. irbbarcelona.orgnumberanalytics.com For quinoxalin-2-ol derivatives, understanding the preferred conformations and the energy barriers between them is essential for rational drug design.

While specific conformational analysis of this compound is not extensively documented, studies on related systems provide insights. The introduction of substituents can lead to different low-energy conformations. Computational methods, such as those available in software like ConfGen, are instrumental in generating and evaluating these conformational ensembles to identify potential bioactive conformations. schrodinger.comeyesopen.com The bioactive conformation, the shape the molecule adopts when bound to its target, may not be the lowest energy conformation in solution. irbbarcelona.org Therefore, understanding the energetic cost of adopting the bioactive conformation is a critical aspect of drug design. irbbarcelona.org

Electronic and Steric Factors Governing Receptor Interactions

The interaction of this compound analogs with their biological targets is governed by a combination of electronic and steric factors.

Electronic Factors: The distribution of electron density within the quinoxaline ring system is fundamental to its ability to form interactions such as hydrogen bonds, and electrostatic and π-π stacking interactions. The electron-withdrawing nature of the quinoxaline ring itself can influence the reactivity of adjacent functional groups. Substituents dramatically alter this electronic landscape. For example, electron-withdrawing groups can enhance the acidity of the N-H proton in the quinoxalin-2-one tautomer, potentially strengthening hydrogen bond donor capabilities. Conversely, electron-donating groups like the methyl group in this compound can increase the electron density of the aromatic system, which may influence its interaction with electron-deficient pockets in a receptor.

Future Perspectives and Emerging Research Avenues for 5 Methylquinoxalin 2 Ol

Development of Next-Generation Therapeutic Agents Targeting Specific Pathologies

The quinoxaline (B1680401) core, including 5-Methylquinoxalin-2-ol, is a recognized pharmacophore found in numerous bioactive compounds. acs.orgnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netscholarsresearchlibrary.com The future in this domain lies in the rational design of highly specific therapeutic agents that target particular diseases with improved efficacy and reduced side effects.

The development of next-generation therapeutics based on the this compound scaffold is a burgeoning area of research. globenewswire.compreprints.org Scientists are focusing on modifying the core structure to enhance its interaction with specific biological targets. mdpi.com For instance, the introduction of different functional groups can modulate the compound's electronic and steric properties, leading to more potent and selective drugs. acs.orgresearchgate.net

| Therapeutic Area | Potential of this compound Derivatives | Research Focus |

| Oncology | Derivatives have shown potential as antitumor and anticancer agents, including activity against multidrug-resistant tumors. researchgate.netmdpi.comresearchgate.net | Designing compounds that selectively inhibit kinases or other proteins crucial for tumor growth and angiogenesis. mdpi.comresearchgate.net |

| Infectious Diseases | The quinoxaline structure is a component of various antibiotics and has shown antimicrobial, antiviral, and antifungal activity. researchgate.netscholarsresearchlibrary.commdpi.com | Synthesizing novel derivatives to combat drug-resistant pathogens and emerging viral threats. nih.govresearchgate.net |

| Inflammatory Diseases | Quinoxaline derivatives have demonstrated anti-inflammatory properties. researchgate.netscholarsresearchlibrary.com | Developing agents that target specific inflammatory pathways with high selectivity. nih.gov |

| Neurological Disorders | Some derivatives have shown potential as anticonvulsant and antidepressant agents. researchgate.net | Exploring the neuroprotective effects and mechanisms of action of new this compound-based compounds. preprints.org |

Exploration of Novel Biological Targets and Therapeutic Applications

A key avenue for future research is the identification of new biological targets for this compound and its derivatives. This involves screening these compounds against a wide range of proteins and enzymes to uncover previously unknown therapeutic potentials. Techniques such as high-throughput screening and molecular docking are instrumental in this exploratory phase. acs.org

The versatility of the quinoxaline scaffold suggests that its therapeutic applications could extend beyond the currently known activities. researchgate.netmdpi.com For example, researchers are investigating its potential in treating parasitic diseases like malaria and leishmaniasis, as well as tuberculosis. scholarsresearchlibrary.commdpi.com The ability of quinoxaline derivatives to interact with various biological macromolecules opens the door to a multitude of new therapeutic possibilities. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Quinoxalin-2-ol Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science, and the study of quinoxalin-2-ols is no exception. nih.govnso-journal.org These computational tools can significantly accelerate the research and development process. nih.gov

AI and ML algorithms can be employed to:

Predict Biological Activity: By analyzing the structural features of existing quinoxaline derivatives and their known biological activities, ML models can predict the potential therapeutic effects of new, unsynthesized compounds. acs.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Optimize Molecular Design: AI can assist in the de novo design of novel quinoxalin-2-ol derivatives with desired properties. acs.org Algorithms can generate virtual libraries of compounds and predict their efficacy and safety profiles, streamlining the design-make-test-analyze cycle. nso-journal.org

Analyze Complex Datasets: Research in this field generates vast amounts of data from various sources, including high-throughput screening and genomic studies. nih.gov AI can analyze these complex datasets to identify hidden patterns and relationships, leading to new insights into the mechanisms of action and potential applications of these compounds. arxiv.org

Accelerate Synthesis Planning: AI tools can help chemists devise more efficient and sustainable synthetic routes for quinoxalin-2-ol derivatives. researchgate.net

The integration of AI and ML promises to make the exploration of the chemical space around this compound more efficient and targeted, ultimately accelerating the discovery of new drugs and materials. acs.orgresearchgate.net

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

For this compound and its derivatives to find widespread industrial application, the development of sustainable and scalable synthetic methods is crucial. Traditional synthesis methods often involve harsh reaction conditions, toxic solvents, and the use of expensive catalysts. mdpi.com The focus is now shifting towards "green chemistry" approaches that are more environmentally friendly and cost-effective. mdpi.comijiset.com

Key areas of development include:

Catalyst-Free and Green Solvents: Researchers are exploring catalyst-free reactions and the use of green solvents like water or PEG-400 to reduce environmental impact. researchgate.net

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste. mdpi.com

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comijiset.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign route to enantiomerically pure quinoxaline derivatives. nih.gov For example, the use of Daucus carota for the bioreduction of quinoxaline ketones has been reported. nih.gov

Plant-Derived Catalysts: A novel approach involves using plants grown in metal-rich soils as a source of "eco-catalysts" for chemical transformations, including the synthesis of quinoxaline derivatives. rsc.org

The development of such methodologies will not only make the production of this compound derivatives more economical but also align with the growing demand for sustainable practices in the chemical industry. rsc.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Methylquinoxalin-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common synthetic approach involves cyclization of precursors like 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst. Refluxing in ethanol or acetic acid is typically employed. Key parameters for optimization include:

- Catalyst selection : Acidic catalysts (e.g., HCl) improve cyclization efficiency.

- Reaction temperature : Reflux conditions (~78–118°C) ensure sufficient energy for ring closure.

- Solvent choice : Polar aprotic solvents may enhance solubility of intermediates.

Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate high-purity crystals. Reference synthetic protocols for analogous quinoxaline derivatives .

Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition. Stability data indicate degradation risks under prolonged exposure to light or moisture .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Melting point analysis : Determine purity via differential scanning calorimetry (DSC) or capillary methods (reported range: 101–184°C) .

- Spectroscopic techniques : Use NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to identify functional groups (e.g., hydroxyl and methyl groups).

- Chromatography : HPLC or GC-MS can assess purity and detect trace decomposition products (e.g., carbon oxides, nitrogen oxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of this compound under varying storage conditions?

- Methodological Answer :

- Controlled stability studies : Conduct accelerated degradation tests under varied conditions (e.g., humidity, temperature, light). Monitor changes via TGA (thermogravimetric analysis) and mass spectrometry.

- Statistical analysis : Apply factorial design experiments to identify critical degradation factors (e.g., oxygen exposure vs. moisture). Cross-reference findings with EPA DSSTox or PubChem data for analogous compounds .

- Peer validation : Compare results with independent labs using standardized protocols to eliminate methodological bias .

Q. What methodologies are effective in analyzing the decomposition products of this compound under oxidative conditions?

- Methodological Answer :

- Oxidative stress testing : Expose the compound to H₂O₂ or UV/Ozone and analyze products via LC-MS/MS. Hazardous decomposition products may include carbon oxides and nitrogen oxides .

- Mechanistic studies : Use DFT (density functional theory) calculations to predict reactive intermediates. Pair with experimental ESR (electron spin resonance) to detect free radicals.

- Ecotoxicity assessment : Follow OECD guidelines to evaluate environmental impact of decomposition byproducts .

Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?

- Methodological Answer :

- In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) and solvent controls.

- Structure-activity relationship (SAR) : Compare activity with methyl-substituted analogs (e.g., 3,6,7-trimethyl derivatives) to identify critical substituents .

- Cytotoxicity screening : Employ mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. What advanced synthetic strategies can diversify the functionalization of this compound for tailored applications?

- Methodological Answer :

- Electrophilic substitution : Nitration or sulfonation at the quinoxaline ring’s electron-rich positions (e.g., C-6/C-7).

- Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, enhancing π-conjugation for optoelectronic studies.

- Protecting group strategies : Temporarily protect the hydroxyl group (e.g., silylation) to enable regioselective modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.